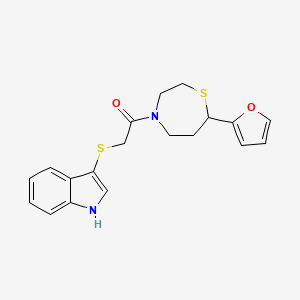
2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel hybrid molecule that combines indole and furan moieties with a thiazepane structure. This unique combination suggests potential biological activities, particularly in anticancer and antioxidant domains. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate indole derivatives and furan-based compounds. The synthetic pathway often utilizes common reagents such as Meldrum’s acid and various catalysts to facilitate cyclization and functionalization processes. For instance, the synthesis may involve the formation of thiazepane rings through the reaction of indole derivatives with thioketones or thioesters under acidic conditions.
Antioxidant Activity
The antioxidant properties of this compound can be evaluated using methods such as the DPPH radical scavenging assay. Preliminary studies indicate that this compound exhibits significant radical scavenging activity, potentially higher than that of standard antioxidants like ascorbic acid. The presence of both indole and furan moieties is believed to enhance its electron-donating ability, contributing to its antioxidant capacity.
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines, including human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results suggest that the compound exhibits cytotoxic effects, with a higher efficacy against U87 cells compared to MDA-MB-231 cells. The mechanism of action may involve apoptosis induction and cell cycle arrest, attributed to the structural features of the compound that facilitate interaction with cellular targets.
Case Studies
Recent studies have highlighted the role of similar indole-furan hybrids in drug discovery:
- Anticancer Mechanisms : A study demonstrated that compounds with indole and furan functionalities showed enhanced apoptosis in cancer cells through mitochondrial pathways. The introduction of sulfur-containing groups was found to increase cytotoxicity due to improved membrane permeability and interaction with DNA .
- Synergistic Effects : Another case study explored the synergistic effects of combining this compound with traditional chemotherapeutics, revealing improved efficacy and reduced side effects in animal models .
特性
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-19(13-25-18-12-20-15-5-2-1-4-14(15)18)21-8-7-17(24-11-9-21)16-6-3-10-23-16/h1-6,10,12,17,20H,7-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBQGWHLGDLRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














